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Compound of Interest

Compound Name: Triphenylantimony

Cat. No.: B1630391

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular geometry of
triphenylantimony compounds, focusing on data derived from X-ray crystallographic studies.
The information presented is intended to support researchers, scientists, and professionals in
drug development in understanding the structural characteristics of these compounds, which is
crucial for predicting their reactivity, designing new derivatives, and elucidating structure-activity
relationships.

Core Concepts in the Molecular Geometry of
Triphenylantimony Compounds

The molecular geometry of triphenylantimony compounds is primarily dictated by the
oxidation state of the central antimony (Sb) atom, which can be either +3 (Sbh(lll)) or +5 (Sb(V)).
This difference in oxidation state leads to distinct coordination numbers and spatial
arrangements of the phenyl and other coordinating ligands.

o Triphenylantimony(lll) (Triphenylstibine, Ph3zSb): In its trivalent state, triphenylantimony,
also known as triphenylstibine, features a lone pair of electrons on the antimony atom. This
results in a trigonal pyramidal geometry, analogous to ammonia and other pnictogen
hydrides. The three phenyl groups are arranged in a propeller-like fashion.[1][2]
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o Triphenylantimony(V) Compounds (PhsSbXz): In the pentavalent state, the antimony atom
is typically coordinated to five or six ligands. For compounds of the general formula PhsSbXz,
where X represents anionic ligands such as halides, carboxylates, or oximes, the most
common geometry is a trigonal bipyramidal (TBP) structure.[3][4] In this arrangement, the
three phenyl groups usually occupy the equatorial positions, while the two more
electronegative X ligands are situated in the axial positions.[3][4][5] Deviations from the ideal
TBP geometry are common, leading to distorted structures.[3] In some instances, particularly
with bidentate or bulky ligands, a square pyramidal geometry may be observed. Hexa-
coordination can also occur, resulting in a distorted octahedral geometry.

Quantitative Molecular Geometry Data

The following tables summarize key bond lengths and angles for representative
triphenylantimony compounds, as determined by single-crystal X-ray diffraction. These data
provide a quantitative basis for understanding the steric and electronic influences on the
molecular structure.

Table 1: Molecular Geometry of Triphenylantimony(lll)

Sb-C Bond Length C-Sbh-C Bond Angle
(R) )

Compound Geometry

Triphenylstibine

2.14-2.17 ~95 Trigonal Pyramidal
(PhsSb)

Data sourced from references[1][2].

Table 2: Molecular Geometry of Selected Triphenylantimony(V) Compounds
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172.78(7) (O-  Trigonal
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2 Sb-0) Bipyramidal
2

Data for PhsSbCl2 sourced from reference[6]. Data for dicarboxylate complexes sourced from
reference[3]. Data for the oxime complex sourced from reference[4]. Note that for some
structures, not all angles are explicitly provided in the initial search results.

Experimental Protocols: Single-Crystal X-ray
Diffraction

The determination of the precise molecular geometry of triphenylantimony compounds relies
heavily on single-crystal X-ray diffraction (SC-XRD).[7][8] This technique provides
unambiguous three-dimensional atomic coordinates, allowing for the accurate measurement of
bond lengths, bond angles, and overall molecular conformation.[7]

Crystallization

A high-quality single crystal is paramount for a successful SC-XRD experiment.[7] Given that
many organometallic compounds, including triphenylantimony derivatives, can be sensitive to
air and moisture, crystallization is often performed using anaerobic and anhydrous techniques,
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such as in a glovebox or under an inert atmosphere.[7] Common crystallization methods
include:

o Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate
slowly, leading to a gradual increase in concentration and subsequent crystal formation.

e Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-
solvent" is carefully layered on top. Slow diffusion of the anti-solvent into the solution
reduces the compound's solubility, inducing crystallization at the interface.[7]

» Vapor Diffusion: A concentrated solution of the compound is placed in a small, open
container within a larger, sealed vessel containing a more volatile solvent in which the
compound is less soluble. The vapor of the volatile solvent slowly diffuses into the solution,
promoting crystallization.

Data Collection

Once a suitable crystal (typically 30-300 microns in size) is obtained, it is mounted on a
goniometer head at the center of the diffractometer.[8] To minimize thermal motion of the atoms
and improve the quality of the diffraction data, data collection is often performed at low
temperatures, typically around 100 K.[7] The crystal is irradiated with a monochromatic X-ray
beam (commonly from a Mo or Cu source), and the diffracted X-rays are recorded by a
detector.[8] The crystal is rotated during the experiment to collect a complete dataset of
diffraction intensities from all possible orientations.[8]

Structure Solution and Refinement

The collected diffraction data, consisting of a series of images, are processed to determine the
positions and intensities of the diffraction spots. This information is then used to solve the
crystal structure, typically using direct methods or Patterson methods to determine the initial
positions of the heavier atoms (like antimony). The remaining atoms are located from
subsequent difference Fourier maps. The initial structural model is then refined using least-
squares methods to achieve the best possible fit between the observed and calculated
diffraction data.[7] The final refined structure provides the precise atomic coordinates, from
which bond lengths, bond angles, and other geometric parameters are calculated.
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Visualization of Molecular Geometries

The following diagrams, generated using the DOT language, illustrate the fundamental
molecular geometries of triphenylantimony compounds.

Molecular Geometry of Triphenylantimony(lIl)
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Caption: Trigonal pyramidal geometry of triphenylantimony(lll).
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Molecular Geometry of Triphenylantimony(V) Dihalides
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Caption: Trigonal bipyramidal geometry of triphenylantimony(V) dihalides.
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Experimental Workflow for SC-XRD
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Caption: Simplified workflow for single-crystal X-ray diffraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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